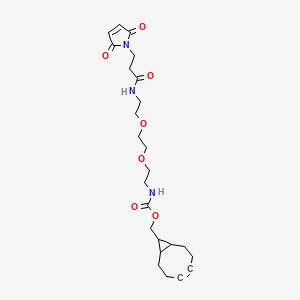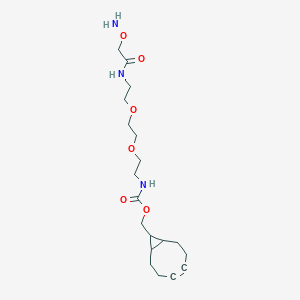
DBCO-NH-PEG2-Biotin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DBCO-NH-PEG2-Biotin is a compound that combines dibenzocyclooctyne (DBCO), polyethylene glycol (PEG), and biotin. This compound is particularly useful in bioconjugation and bioorthogonal chemistry due to its ability to react with azide groups in a copper-free click chemistry reaction. The biotin moiety allows for strong binding to avidin or streptavidin, making it a valuable tool in various biological applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of DBCO-NH-PEG2-Biotin typically involves the conjugation of DBCO to a PEG linker, followed by the attachment of biotin. The reaction conditions often include the use of organic solvents such as dimethyl sulfoxide (DMSO) and may require sonication to enhance solubility. The final product is purified through techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and purity of the product. The compound is typically stored at low temperatures to maintain its stability.
Análisis De Reacciones Químicas
Types of Reactions: DBCO-NH-PEG2-Biotin primarily undergoes bioorthogonal click chemistry reactions, specifically the strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction is copper-free, making it suitable for biological applications where copper can be toxic .
Common Reagents and Conditions: The primary reagent for the SPAAC reaction is an azide-functionalized biomolecule. The reaction conditions are mild and do not require a catalyst, which is advantageous for maintaining the integrity of sensitive biological samples .
Major Products Formed: The major product formed from the SPAAC reaction is a stable triazole linkage between the this compound and the azide-functionalized biomolecule. This stable linkage is crucial for applications in bioconjugation and labeling .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, DBCO-NH-PEG2-Biotin is used for site-specific labeling of biomolecules. This allows for precise modifications and the study of molecular interactions .
Biology: In biological research, the compound is employed for labeling proteins, nucleic acids, and other biomolecules. The biotin moiety enables easy detection and purification using avidin or streptavidin-based systems .
Medicine: In medical research, this compound is used in the development of diagnostic assays and therapeutic agents. Its ability to form stable conjugates with biomolecules makes it valuable for targeted drug delivery and imaging .
Industry: In industrial applications, the compound is used in the production of bioconjugates for various assays and diagnostic tools. Its stability and specificity make it a reliable reagent for large-scale production .
Mecanismo De Acción
DBCO-NH-PEG2-Biotin exerts its effects through the SPAAC reaction, where the DBCO moiety reacts with azide groups to form a stable triazole linkage. This reaction is bioorthogonal, meaning it does not interfere with native biological processes. The biotin moiety binds strongly to avidin or streptavidin, allowing for easy detection and purification of the conjugated biomolecule .
Comparación Con Compuestos Similares
Similar Compounds:
- DBCO-PEG4-Biotin
- DBCO-NHCO-PEG2-Biotin
- DBCO-PEG-Biotin
Uniqueness: DBCO-NH-PEG2-Biotin is unique due to its specific combination of DBCO, PEG, and biotin. This combination allows for efficient and stable bioconjugation through the SPAAC reaction, while the PEG linker enhances solubility and reduces steric hindrance. The biotin moiety provides strong binding to avidin or streptavidin, making it highly effective for various applications .
Propiedades
IUPAC Name |
N-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H43N5O6S/c41-31(12-6-5-11-30-34-28(24-47-30)38-35(44)39-34)37-18-20-46-22-21-45-19-16-32(42)36-17-15-33(43)40-23-27-9-2-1-7-25(27)13-14-26-8-3-4-10-29(26)40/h1-4,7-10,28,30,34H,5-6,11-12,15-24H2,(H,36,42)(H,37,41)(H2,38,39,44) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWFFRUVIQXDST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCC(=O)NCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H43N5O6S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
661.8 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1S,4Z)-cyclooct-4-en-1-yl]methyl N-[2-[2-[2-[(2-aminooxyacetyl)amino]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8114820.png)
![tert-butyl N-[2-[2-[2-[2-[[(1S,4Z)-cyclooct-4-en-1-yl]methoxycarbonylamino]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]carbamate](/img/structure/B8114825.png)
![[(1S,4Z)-cyclooct-4-en-1-yl]methyl N-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8114833.png)


![3-[2-[2-[2-[2-[2-[3-(Pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B8114884.png)


![6-[2-[2-[2-[2-[2-[2-[2-(2-Methylperoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]hexane-1-thiol](/img/structure/B8114900.png)


